1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole
Overview
Description
1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole is an organic compound with the molecular formula C₁₁H₁₃N. It is a bicyclic structure that includes both an indene and a pyrrole ring, making it an interesting subject for chemical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene with pyrrole in the presence of a strong acid catalyst to facilitate the cyclization process . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to ensure proper mixing and reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pressure control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indene: A monocyclic compound that forms the basis for the indene ring in 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole.
Pyrrole: A five-membered nitrogen-containing ring that is part of the structure of this compound.
Hexahydroindene: A fully saturated derivative of indene.
Uniqueness
This compound is unique due to its bicyclic structure, which combines the properties of both ind
Properties
IUPAC Name |
1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-8(3-1)5-9-6-12-7-11(9)10/h1-4,9,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHTGNBKZIYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468852 | |
Record name | 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5695-32-9 | |
Record name | 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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